1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone
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Overview
Description
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone is a synthetic organic compound that features a unique combination of heterocyclic structures, including benzothiazole, pyrrolidine, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Pyrrolidine Ring Formation: The benzothiazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired intermediate.
Pyrrole Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and pyrrolidine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrrole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone: Unique due to its combination of benzothiazole, pyrrolidine, and pyrrole rings.
2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl derivatives: Similar structure but may lack the pyrrole ring.
Pyrrole-containing compounds: Similar biological activity but different structural features.
Uniqueness: The uniqueness of this compound lies in its multi-heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N3OS |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C19H21N3OS/c23-18(10-6-13-21-11-3-4-12-21)22-14-5-8-16(22)19-20-15-7-1-2-9-17(15)24-19/h1-4,7,9,11-12,16H,5-6,8,10,13-14H2 |
InChI Key |
CGOICQIXQFVYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCN2C=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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